molecular formula C18H23FN2O2 B10771105 [3H]robalzotan

[3H]robalzotan

Cat. No.: B10771105
M. Wt: 320.4 g/mol
InChI Key: MQTUXRKNJYPMCG-FZQCOGARSA-N
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Preparation Methods

The synthesis of [3H]robalzotan involves several steps:

    Esterification: 4-fluoro-3-hydroxybenzoic acid is esterified with trimethyl orthoformate and sulfuric acid to give the methyl ester.

    Condensation: The methyl ester is condensed with propargyl bromide using potassium carbonate in acetone, yielding the corresponding ether.

    Cyclization: The ether is cyclized by heating in N,N-diethylaniline to form 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.

    Hydrolysis: The methyl ester is hydrolyzed with sodium hydroxide in refluxing ethanol to produce the free acid.

    Amidation: The free acid is reacted with thionyl chloride and then with ammonia to form the carboxamide.

    Nitration: The carboxamide is nitrated with sodium nitrite and iodine to yield 8-fluoro-3-nitro-2H-1-benzopyran-5-carboxamide.

    Hydrogenation: The nitro compound undergoes hydrogenation with sodium borohydride in isopropanol to produce the 3,4-dihydro compound, which is further reduced at the nitro group with hydrogen and Raney nickel in ethanol/tetrahydrofuran to provide racemic 3-amino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide.

    Optical Resolution: The racemic compound is resolved with L-(+)-tartaric acid to obtain the 3®-amino derivative.

    Alkylation: The 3®-amino derivative is alkylated with cyclobutanone and sodium cyanoborohydride in methanol/acetic acid to afford robalzotan.

Chemical Reactions Analysis

[3H]robalzotan undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen with a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrogenation: The compound can be hydrogenated using hydrogen gas and a catalyst like Raney nickel or palladium on carbon.

Scientific Research Applications

Mechanism of Action

[3H]robalzotan exerts its effects by selectively antagonizing the 5-HT1A receptor. This receptor is involved in the autoreceptor-mediated inhibition of serotonin release. By blocking this receptor, this compound can reverse the inhibition of serotonin release induced by selective serotonin reuptake inhibitors, thereby increasing serotonin levels in the synaptic cleft .

Comparison with Similar Compounds

[3H]robalzotan is similar to other 5-HT1A receptor antagonists such as ebalzotan and UH-301. it is unique in its high selectivity and ability to completely reverse the autoreceptor-mediated inhibition of serotonin release. This makes it a valuable tool for studying the role of 5-HT1A receptors in various physiological and pathological processes .

Similar Compounds

Properties

Molecular Formula

C18H23FN2O2

Molecular Weight

320.4 g/mol

IUPAC Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-6-tritio-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1/i7T

InChI Key

MQTUXRKNJYPMCG-FZQCOGARSA-N

Isomeric SMILES

[3H]C1=CC(=C2C(=C1C(=O)N)C[C@H](CO2)N(C3CCC3)C4CCC4)F

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N

Origin of Product

United States

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